molecular formula C7H11NO2 B8688624 3,5-Dimethylpiperidine-2,6-dione CAS No. 25115-68-8

3,5-Dimethylpiperidine-2,6-dione

Cat. No. B8688624
CAS RN: 25115-68-8
M. Wt: 141.17 g/mol
InChI Key: ZEXPHTSQVNXUCZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-Dimethylpiperidine-2,6-dione is a useful research compound. Its molecular formula is C7H11NO2 and its molecular weight is 141.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3,5-Dimethylpiperidine-2,6-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3,5-Dimethylpiperidine-2,6-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

25115-68-8

Product Name

3,5-Dimethylpiperidine-2,6-dione

Molecular Formula

C7H11NO2

Molecular Weight

141.17 g/mol

IUPAC Name

3,5-dimethylpiperidine-2,6-dione

InChI

InChI=1S/C7H11NO2/c1-4-3-5(2)7(10)8-6(4)9/h4-5H,3H2,1-2H3,(H,8,9,10)

InChI Key

ZEXPHTSQVNXUCZ-UHFFFAOYSA-N

Canonical SMILES

CC1CC(C(=O)NC1=O)C

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 2,4-dimethylglutarimide, styrene, and cyclohexyl methacrylate containing polymer was prepared by the techniques of copolymerization and glutarimidization. Accordingly an interpolymer of styrene, cyclohexyl methacrylate, and methacrylamide was prepared. In a 1.5 liter, glass reactor fitted with inlet tubes, nitrogen pad, and stirrer, styrene 29 g, cyclohexyl methacrylate 225 g, and methacrylamide 122 g, were introduced, along with 50 percent based o monomer weight of N,N-dimethylformamide solvent. 250 ppm of a peroxide initiator 1,1-bis(t-butylperoxy)cyclohexane was introduced and the reactor heated to 80-100° C. with stirring. Reaction was continued only a short time period (10-20 percent conversion) to prevent polymer compositional drift and possible degeneration of optical properties. The polymer was recovered by precipitation in methanol.
Quantity
29 g
Type
reactant
Reaction Step One
Quantity
225 g
Type
reactant
Reaction Step One
Quantity
122 g
Type
reactant
Reaction Step One
[Compound]
Name
peroxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

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